2,3,4-Trichloro-6-(trifluoromethyl)aniline
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Overview
Description
2,3,4-Trichloro-6-(trifluoromethyl)aniline is an organic compound with the molecular formula C7H3Cl3F3N. It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with chlorine and trifluoromethyl groups. This compound is widely used in various research fields and industries due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2,3,4-Trichloro-6-(trifluoromethyl)aniline typically involves the halogenation of aniline derivatives. One common method starts with 4-chlorotrifluoromethyl benzene, which undergoes halogenation and ammoniation reactions. The process involves the use of powdered iron and anhydrous ferric chloride as catalysts, with concentrated sulfuric acid-dried chlorine being slowly fed into the reaction mixture at controlled temperatures .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale halogenation and ammoniation processes. The starting material, 4-chlorotrifluoromethyl benzene, is subjected to chlorination to form intermediates such as 3,4-dichlorotrifluoromethyl benzene. These intermediates are then further processed to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
2,3,4-Trichloro-6-(trifluoromethyl)aniline undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation to form corresponding nitro compounds or reduction to form amines.
Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide and potassium hydroxide, typically under reflux conditions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction: Hydrogen gas in the presence of palladium on carbon is a common reducing agent.
Coupling Reactions: Palladium catalysts and boron reagents are used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Substitution Reactions: Products include various substituted anilines.
Oxidation: Nitro derivatives of the compound.
Reduction: Amines and other reduced forms of the compound.
Coupling Reactions: Complex organic molecules with extended carbon chains.
Scientific Research Applications
2,3,4-Trichloro-6-(trifluoromethyl)aniline is used in a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is conducted on its potential use in pharmaceuticals and as a precursor for drug development.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2,3,4-Trichloro-6-(trifluoromethyl)aniline involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2,4-Dichloro-6-(trifluoromethyl)aniline: Similar in structure but with fewer chlorine atoms.
2,6-Dichloro-4-(trifluoromethyl)aniline: Another derivative with different substitution patterns.
4-(Trifluoromethyl)aniline: Lacks chlorine atoms, making it less reactive in certain reactions.
Uniqueness
2,3,4-Trichloro-6-(trifluoromethyl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it valuable in specialized applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
2,3,4-trichloro-6-(trifluoromethyl)aniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl3F3N/c8-3-1-2(7(11,12)13)6(14)5(10)4(3)9/h1H,14H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVQPOBBHJIRBSA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Cl)Cl)Cl)N)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl3F3N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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